molecular formula C9H6Cl2FNO2S B12098065 4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride

4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride

Cat. No.: B12098065
M. Wt: 282.12 g/mol
InChI Key: NTCCLVUUAWVBHR-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride is a chemical compound with the molecular formula C9H6Cl2FNO2S and a molecular weight of 282.11 g/mol . This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis. It is characterized by the presence of a fluorine atom at the 4-position of the isoquinoline ring and a sulfonyl chloride group at the 8-position, making it a versatile intermediate in chemical reactions.

Preparation Methods

One common method involves the reaction of 4-fluoroisoquinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, catalysts like palladium, and solvents such as dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.

Scientific Research Applications

Medicinal Chemistry

4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its role in developing drugs targeting neurological disorders and inflammatory diseases. For instance, derivatives of this compound have been investigated for their potential as therapeutic agents in cerebrovascular disorders such as strokes and cerebral hemorrhage .

Organic Synthesis

The compound is widely used as a building block in organic synthesis. Its sulfonyl chloride group is highly reactive, allowing it to participate in various substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. Additionally, it can be utilized in cross-coupling reactions (e.g., Suzuki or Heck reactions) to create carbon-carbon bonds with other aromatic or aliphatic compounds.

Material Science

In materials science, this compound is explored for its potential applications in producing specialty chemicals and electronic materials like light-emitting diodes (LEDs). Its unique chemical structure provides specific properties that can be advantageous in developing advanced materials .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds derived from this compound in treating autoimmune diseases. For example, certain derivatives have demonstrated significant anti-inflammatory effects by modulating Th17 cell responses in preclinical models of rheumatoid arthritis. These findings suggest that this compound could be a viable candidate for further development as an oral therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The fluorine atom enhances the compound’s stability and bioactivity by influencing its electronic properties and interactions with biological targets . These interactions can modulate signaling pathways and biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride can be compared with other fluorinated isoquinoline derivatives, such as:

The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonyl chloride group, providing a balance of reactivity and stability that is advantageous for various applications.

Biological Activity

4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Formula: C10H8ClFNO2S
Molecular Weight: 251.7 g/mol
IUPAC Name: 4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material: 4-Fluoroisoquinoline is reacted with sulfuric anhydride to form 4-fluoroisoquinoline-5-sulfonic acid.
  • Halogenation: The sulfonic acid is then treated with a halogenating agent (e.g., thionyl chloride) to produce the sulfonyl chloride derivative.
  • Formation of Hydrochloride Salt: The final product is obtained by reacting the sulfonyl chloride with hydrochloric acid.

This method allows for efficient synthesis in a single-pot reaction, enhancing yield and purity while minimizing by-products .

Biological Activity

This compound exhibits various biological activities, primarily related to its interaction with biological macromolecules. Key findings include:

  • Anticancer Properties: Research indicates that compounds structurally related to 4-Fluoroisoquinoline derivatives can inhibit cancer cell proliferation by interfering with nucleic acid synthesis. This mechanism is particularly relevant for targeting rapidly dividing cells in tumors .
  • Neuroprotective Effects: Some studies suggest that isoquinoline derivatives may exhibit neuroprotective properties, which could be beneficial in treating cerebrovascular disorders such as cerebral hemorrhage and glaucoma .
  • Antiviral Activity: Preliminary investigations have shown that certain derivatives can inhibit viral replication, suggesting potential applications in antiviral therapies .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of nucleic acid synthesis
NeuroprotectionProtection against neuronal damage
AntiviralInhibition of viral replication

Case Study: Anticancer Activity

A study conducted on various isoquinoline derivatives found that 4-Fluoroisoquinoline compounds demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to mimic natural nucleotides, thus inhibiting enzymes critical for DNA replication .

Case Study: Neuroprotective Effects

In another study focusing on cerebrovascular health, researchers evaluated the effects of isoquinoline derivatives on neuronal survival following ischemic injury. Results indicated that these compounds could significantly reduce apoptosis in neuronal cells, suggesting their potential as therapeutic agents for conditions like stroke and glaucoma .

Properties

Molecular Formula

C9H6Cl2FNO2S

Molecular Weight

282.12 g/mol

IUPAC Name

4-fluoroisoquinoline-8-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)9-3-1-2-6-7(9)4-12-5-8(6)11;/h1-5H;1H

InChI Key

NTCCLVUUAWVBHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)Cl)F.Cl

Origin of Product

United States

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